molecular formula C11H14N2O2 B8450356 N-(Phenoxycarbonylamino)pyrrolidine

N-(Phenoxycarbonylamino)pyrrolidine

Cat. No.: B8450356
M. Wt: 206.24 g/mol
InChI Key: OISXOQUITQTINZ-UHFFFAOYSA-N
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Description

N-(Phenoxycarbonylamino)pyrrolidine is a chemical compound that features a phenyl group attached to a pyrrolidine ring via a carbamate linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Phenoxycarbonylamino)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyrrolidine. This reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of carbamoyl chlorides, which react with pyrrolidine to form the desired carbamate .

Industrial Production Methods: In industrial settings, the production of phenyl pyrrolidin-1-ylcarbamate may involve large-scale reactions using automated reactors. The process often includes steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Phenoxycarbonylamino)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(Phenoxycarbonylamino)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl pyrrolidin-1-ylcarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

N-(Phenoxycarbonylamino)pyrrolidine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

phenyl N-pyrrolidin-1-ylcarbamate

InChI

InChI=1S/C11H14N2O2/c14-11(12-13-8-4-5-9-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)

InChI Key

OISXOQUITQTINZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-chloro-4-((5-(2-(3,4-dichlorophenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazol-2-ylthio)methyl)benzenesulfonamide (76 mg, 0.13 mmol, 1.0 eq) in MeOH (0.5 mL) was added sodium hydroxide (5 mg, 0.13 mmol, 1.0 eq, dissolved in 0.5 mL MeOH). The mixture was stirred at room temperature for 16 h then concentrated in vacuo. The residue was diluted with anhydrous DMF (0.5 mL) and then charged with a solution of phenyl pyrrolidin-1-ylcarbamate (30 mg, 0.14 mmol, 1.1 eq) in 0.5 mL of DMF. Phenyl pyrrolidin-1-ylcarbamate was prepared by treatment of phenychloroformate with 1-aminopyrrolidine. The reaction mixture was then heated at 50° C. overnight. The mixture was cooled, acidified with 1M HCl and extracted with ethyl acetate (3×). The organic layers were washed with brine, dried (magnesium sulfate) and concentrated. Purification by column chromatography (30% methanol/ethyl acetate) provided the title compound (15 mg) as a white foam. 1H NMR (CD2Cl2, 400 MHz): δ 8.98 (br s, 1H), 8.00 (s, 1H), 7.82 (dd, J=8.3, 2.2 Hz, 1H), 7.51 (d, J=8.3 Hz, 1H), 7.27 (d, J=8.3 Hz, 1H), 7.18 (s, 1H), 7.00 (d, J=2.2 Hz, 1H), 6.85-6.78 (m, 4H), 6.32-6.27 (m, 2H), 4.33 (s, 2H), 3.22-3.13 (2H), 2.48-2.38 (m, 2H), 1.86-1.78 (m, 4H), 1.47 (s, 6H); MS (EI) m/z 695 (MH)+.
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3-chloro-4-((5-(2-(3,4-dichlorophenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazol-2-ylthio)methyl)benzenesulfonamide
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76 mg
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30 mg
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